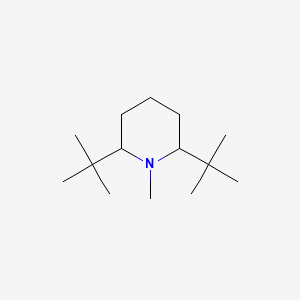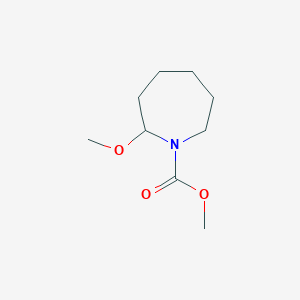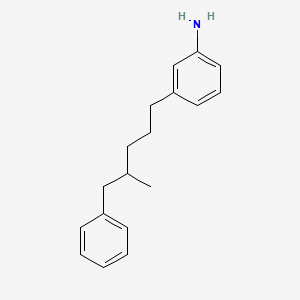
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as ethers, thioethers, and phosphates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different phosphates or oxides, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, although specific uses would require further research.
Industry: May be used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or participating in chemical reactions within a system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phosphates, thioethers, or ethers with comparable structures. Examples could be:
- 2-Ethylhexyl phosphate
- 2-Ethylhexyl thioether
- 2-Ethylhexyl ether
Uniqueness
What sets 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide apart is its combination of multiple functional groups, which can confer unique reactivity and applications not found in simpler compounds.
Properties
CAS No. |
83547-95-9 |
|---|---|
Molecular Formula |
C30H57O7PS3 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
2-ethylhexyl 2-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]phosphorylsulfanylacetate |
InChI |
InChI=1S/C30H57O7PS3/c1-7-13-16-25(10-4)19-35-28(31)22-39-38(34,40-23-29(32)36-20-26(11-5)17-14-8-2)41-24-30(33)37-21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |
InChI Key |
VCEOZBZYQYAEMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CSP(=O)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)


![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)

![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)

![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)

![2-[4-(Diphenylmethylidene)piperidin-1-yl]acetamide](/img/structure/B14415059.png)

![2-[(2,5-Dimethylphenyl)methanesulfonyl]-4,5-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14415067.png)
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)

